molecular formula C10H9NO2 B1590381 2-Methyl-1H-indole-4-carboxylic acid CAS No. 34058-50-9

2-Methyl-1H-indole-4-carboxylic acid

Cat. No.: B1590381
CAS No.: 34058-50-9
M. Wt: 175.18 g/mol
InChI Key: NUBJHNKCWFUFKW-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-4-carboxylic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by a methyl group at the 2-position and a carboxylic acid group at the 4-position of the indole ring

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-1H-indole-4-carboxylic acid Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets, resulting in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

The biochemical pathways affected by This compound Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Indole and its derivatives are known to circulate in the plasma, interacting with the host and exerting a variety of local and heterotopic biological effects .

Result of Action

The specific molecular and cellular effects of This compound Indole derivatives are known to possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The interaction between the host and the gut microbiota widely affects the immune and metabolic status . The disorder of intestinal-liver interaction plays an important role in the pathogenesis of gastrointestinal and liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-indole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles. For this compound, the starting materials would include a methyl-substituted phenylhydrazine and a suitable carboxyl-containing aldehyde or ketone .

Industrial Production Methods: Industrial production methods for indole derivatives often involve catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in large-scale synthesis. These methods allow for the efficient formation of the indole core with various substituents, including the methyl and carboxylic acid groups .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-indole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-1H-indole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-5-8-7(10(12)13)3-2-4-9(8)11-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBJHNKCWFUFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484002
Record name 2-Methyl-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34058-50-9
Record name 2-Methyl-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methylindole-4-carboxylic acid methyl ester (4.3 g; prepared in Reference Example 9) in methanol-dioxane (10 ml+10 ml) was added 5N aqueous solution of sodium hydroxide (10 ml), and the mixture was stirred at 60° C. overnight. To the reaction solution was added 2N hydrochloric acid, and then extracted with ethyl acetate. The aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water and a saturated aqueous solution of sodium chloride, successively, dried and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (chloroform-methanol) to give the title compound (1.6 g) having the following physical data.
Quantity
4.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methanol-dioxane
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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